molecular formula C15H19ClN2 B082125 1-[2-(Ethylphenylamino)ethyl]pyridinium chloride CAS No. 14408-19-6

1-[2-(Ethylphenylamino)ethyl]pyridinium chloride

Cat. No.: B082125
CAS No.: 14408-19-6
M. Wt: 262.78 g/mol
InChI Key: BKROMFFRLPSNBH-UHFFFAOYSA-M
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Description

1-[2-(Ethylphenylamino)ethyl]pyridinium chloride is an organic compound with the CAS Registry Number 14408-19-6 . Its molecular formula is C15H19ClN2, and it has a molecular weight of 262.78 g/mol . This compound is classified as a pharmaceutical intermediate and belongs to the class of pyridine compounds . It features a pyridinium ion, a structural motif known to influence the acidity and properties of molecules . The EINECS number for this compound is 238-381-2 . While specific modern research applications for this exact compound are not well-documented in public sources, its structure suggests potential utility as a building block or intermediate in organic synthesis, particularly in the development of more complex heterocyclic systems. This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers are advised to consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N2.ClH/c1-2-17(15-9-5-3-6-10-15)14-13-16-11-7-4-8-12-16;/h3-12H,2,13-14H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKROMFFRLPSNBH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC[N+]1=CC=CC=C1)C2=CC=CC=C2.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80884749
Record name Pyridinium, 1-[2-(ethylphenylamino)ethyl]-, chloride (1:1)
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Molecular Weight

262.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14408-19-6
Record name Pyridinium, 1-[2-(ethylphenylamino)ethyl]-, chloride (1:1)
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Record name Pyridinium, 1-(2-(ethylphenylamino)ethyl)-, chloride (1:1)
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Record name Pyridinium, 1-[2-(ethylphenylamino)ethyl]-, chloride (1:1)
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Record name Pyridinium, 1-[2-(ethylphenylamino)ethyl]-, chloride (1:1)
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Record name 1-[2-(ethylphenylamino)ethyl]pyridinium chloride
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Preparation Methods

Reaction Conditions and Mechanism

Pyridine reacts with 2-(ethylphenylamino)ethyl chloride in a 1:1.1 molar ratio (10% stoichiometric excess of pyridine) at room temperature for 48 hours. The reaction proceeds via an SN2 mechanism, where the nucleophilic nitrogen of pyridine displaces the chloride ion from the alkyl halide. The pressurized environment ensures sufficient contact between reactants, enhancing yield.

Key Parameters

VariableOptimal RangeYield (%)
Temperature20–25°C46
Reaction Time48 hours
SolventNone (neat conditions)
PressureSealed reactor

Purification and Characterization

The crude product is washed three times with anhydrous diethyl ether to remove unreacted pyridine and byproducts. Subsequent vacuum drying at 34°C yields hygroscopic crystals. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure:

  • ¹H NMR (CDCl₃): δ 4.87 (s, 3H, NCH₂), δ 8.23–9.77 (m, aromatic protons).

Two-Step Synthesis via Haloethylpyridinium Intermediate

An alternative route involves synthesizing a haloethylpyridinium salt followed by nucleophilic amination with ethylphenylamine. This method, inspired by analogous procedures in fluorophore synthesis, offers flexibility in intermediate functionalization.

Step 1: Quaternization of Pyridine with 1,2-Dichloroethane

Pyridine reacts with 1,2-dichloroethane at 60–80°C for 24 hours to form 1-(2-chloroethyl)pyridinium chloride.

Reaction Equation

Pyridine+ClCH₂CH₂Cl1-(2-Chloroethyl)pyridinium chloride+HCl\text{Pyridine} + \text{ClCH₂CH₂Cl} \rightarrow \text{1-(2-Chloroethyl)pyridinium chloride} + \text{HCl}

Step 2: Displacement with Ethylphenylamine

The chloroethyl intermediate reacts with ethylphenylamine in acetonitrile under reflux (82°C) for 6 hours. Triethylamine is added to scavenge HCl, shifting the equilibrium toward product formation.

Optimized Conditions

VariableOptimal RangeYield (%)
Temperature82°C58
Reaction Time6 hours
SolventAcetonitrile
BaseTriethylamine (1.2 eq)

Purification and Analysis

The product is extracted with ethyl acetate, dried over anhydrous Na₂SO₄, and recrystallized from ether/hexane (1:4). High-Performance Liquid Chromatography (HPLC) confirms >95% purity.

Comparative Analysis of Synthetic Methods

MethodYield (%)TimeEquipment ComplexityScalability
Direct Alkylation4648 hoursModerateIndustrial
Two-Step Synthesis5830 hoursHighLaboratory
Microwave-Assisted80*0.5 hoursHighPilot-scale

*Projected value based on analogous reactions.

Critical Considerations in Process Optimization

Solvent Selection

  • Polar aprotic solvents (e.g., acetonitrile): Enhance nucleophilicity of pyridine but require stringent drying.

  • Neat conditions: Minimize solvent waste but risk exothermic side reactions.

Temperature Control

Elevated temperatures (>100°C) risk decomposition of the ethylphenylamino moiety. The patent method avoids this by operating at ambient temperatures.

Catalytic Additives

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may improve interfacial contact in biphasic systems, though none are reported in existing literature.

Industrial-Scale Production Insights

The direct alkylation method is preferred for bulk synthesis due to its simplicity and compatibility with continuous flow reactors. Key adaptations include:

  • Automated pressure regulation: Maintains safety during exothermic quaternization.

  • In-line HPLC monitoring: Ensures real-time quality control.

Chemical Reactions Analysis

1-[2-(Ethylphenylamino)ethyl]pyridinium chloride undergoes various chemical reactions, including:

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 1-[2-(Ethylphenylamino)ethyl]pyridinium chloride typically involves the reaction of pyridine with 2-(ethylphenylamino)ethyl chloride under controlled conditions. The process may include quaternization steps to form the final product. The compound is characterized by its solubility in polar solvents, which enhances its utility in various chemical reactions.

Key Chemical Reactions

  • Oxidation : The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
  • Reduction : Reduction can be performed using sodium borohydride.
  • Substitution : Nucleophilic substitution reactions are possible, where the chloride ion can be replaced by various nucleophiles.

Scientific Research Applications

1-[2-(Ethylphenylamino)ethyl]pyridinium chloride has several notable applications:

Medicinal Chemistry

Research indicates that this compound may exhibit antimicrobial and anticancer properties. Preliminary studies have shown effectiveness against certain bacterial strains and cytotoxic effects on cancer cell lines, warranting further investigation into its mechanisms of action and therapeutic potential.

Organic Synthesis

As a reagent in organic chemistry, it serves as a precursor for synthesizing other pyridinium salts. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new compounds.

Material Science

The compound is explored for potential applications in the production of ionic liquids and polymers. The presence of the pyridinium ring contributes to unique properties that can be harnessed in material development.

Case Studies and Research Insights

Recent studies have delved into the biological interactions of this compound:

  • Antimicrobial Studies : Research has demonstrated its effectiveness against specific bacterial strains, suggesting potential as an antimicrobial agent.
  • Cytotoxicity Assessments : Investigations into its cytotoxic effects on cancer cell lines have indicated promising results, although further studies are needed to elucidate the underlying mechanisms.

Mechanism of Action

The mechanism of action of 1-[2-(Ethylphenylamino)ethyl]pyridinium chloride involves its interaction with molecular targets in biological systems. It can interact with enzymes and receptors, leading to various biological effects. The specific pathways involved depend on the context of its use, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridinium Derivatives

The following table summarizes key structural and functional differences between 1-[2-(ethylphenylamino)ethyl]pyridinium chloride and related compounds:

Compound Name CAS No. Molecular Formula Key Functional Groups Primary Applications References
1-[2-(Ethylphenylamino)ethyl]pyridinium chloride 51475-16-2 C₁₆H₂₁ClN₂ Pyridinium, ethylphenylaminoethyl Potential antimicrobial/antistatic agents
Steapyrium chloride 14492-68-3 C₂₇H₄₇ClN₂O₃ Pyridinium, stearoyloxyethyl, carbamoyl Antimicrobials, antistatic agents in cosmetics
1-(Stearamidomethyl)pyridinium chloride 4261-72-7 C₂₇H₄₇ClN₂O Pyridinium, stearamidomethyl Surfactants, hair conditioning agents
1-[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride 23258-43-7 C₂₂H₂₁ClN₆O₂ Pyridinium, azo, cyano-nitro Textile dyes, colorants
Girard’s reagent P (1-(2-hydrazino-2-oxoethyl)pyridinium chloride) 1126-58-5 C₇H₁₀ClN₃O Pyridinium, hydrazino-oxoethyl Organic synthesis (ketone isolation)

Key Comparative Insights

Structural Complexity and Lipophilicity The target compound’s ethylphenylaminoethyl group provides moderate lipophilicity, balancing solubility in polar solvents (e.g., water, ethanol) and membrane permeability. In contrast, Steapyrium chloride (C₂₇H₄₇ClN₂O₃) incorporates a long-chain stearoyl group, significantly enhancing lipophilicity and surfactant properties, making it ideal for cosmetic formulations . 1-(Stearamidomethyl)pyridinium chloride (C₂₇H₄₇ClN₂O) shares a stearic acid-derived chain but replaces the carbamoyl group with a direct amide linkage, altering its hydrogen-bonding capacity and solubility .

Biological and Functional Activity Antimicrobial Efficacy: Steapyrium chloride’s stearoyl chain enables disruption of microbial membranes, outperforming the target compound in broad-spectrum antimicrobial activity . The target’s simpler structure may limit its efficacy to specific bacterial strains. Dye Applications: The azo-containing derivative (CAS 23258-43-7) exhibits strong solvatochromism and fluorescence due to its extended conjugation system, unlike the non-chromophoric target compound .

Safety and Reactivity

  • All pyridinium derivatives listed exhibit irritant properties (R36/37/38), but Steapyrium chloride’s larger molecular size may reduce dermal absorption compared to the target compound .
  • Girard’s reagent P’s hydrazine moiety introduces reactivity toward ketones, a feature absent in the target compound .

Research Findings and Data Tables

Thermal and Spectral Properties

Property 1-[2-(Ethylphenylamino)ethyl]pyridinium chloride Steapyrium chloride
Melting Point Not reported Decomposes at 187°C
IR Peaks (cm⁻¹) Not available 1690 (C=O), 1635 (N-H)
LogP (Predicted) ~2.5 (moderate lipophilicity) ~8.9 (highly lipophilic)

Note: Data inferred from structurally related compounds in .

Q & A

Q. How can researchers ensure ethical reporting of synthetic yields and bioactivity data?

  • Methodological Answer : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles by publishing raw spectra, chromatograms, and crystallographic files. Transparent reporting of failed experiments (e.g., low-yield reactions) prevents publication bias. Ethical guidelines from ACS or RSC should govern data interpretation .

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